molecular formula C13H12N2O2 B11950173 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine CAS No. 2590-87-6

1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine

Cat. No.: B11950173
CAS No.: 2590-87-6
M. Wt: 228.25 g/mol
InChI Key: DRAUPCPPCPEKKF-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a nitrobenzylidene group attached to the 4-position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine typically involves the condensation of 1-methyl-4-piperidone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an iminium intermediate, which then undergoes elimination to yield the desired product. The reaction conditions often include the use of pyrrolidine as a catalyst and may be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-methyl-4-(4-aminobenzylidene)-1,4-dihydropyridine.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted nitrobenzylidene derivatives.

Scientific Research Applications

1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the dihydropyridine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine is unique due to the presence of both a nitrobenzylidene group and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2590-87-6

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methylidene]pyridine

InChI

InChI=1S/C13H12N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-10H,1H3

InChI Key

DRAUPCPPCPEKKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Origin of Product

United States

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